(R)-1-Mesitylethanamine
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Overview
Description
®-1-Mesitylethanamine is an organic compound characterized by the presence of a mesityl group attached to an ethanamine backbone The mesityl group, derived from mesitylene, is a substituted benzene ring with three methyl groups at the 1, 3, and 5 positions This compound is chiral, with the ®-enantiomer being one of the two possible stereoisomers
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-1-Mesitylethanamine can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-mesitylethanone, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of ®-1-Mesitylethanamine may involve catalytic hydrogenation of the corresponding imine or oxime derivatives. This method offers higher yields and can be scaled up for large-scale production. The use of heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is common in these processes.
Chemical Reactions Analysis
Types of Reactions: ®-1-Mesitylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents such as LiAlH4 or NaBH4.
Substitution: The amine group in ®-1-Mesitylethanamine can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in THF, NaBH4 in methanol or ethanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: ®-1-Mesitylethanone or ®-1-Mesitylethanal.
Reduction: ®-1-Mesitylethanol or ®-1-Mesitylethylamine.
Substitution: Various amides, imines, or other substituted derivatives.
Scientific Research Applications
®-1-Mesitylethanamine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Medicine: ®-1-Mesitylethanamine derivatives have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of ®-1-Mesitylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The amine group can form hydrogen bonds or ionic interactions with target molecules, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-1-Mesitylethanamine: The enantiomer of ®-1-Mesitylethanamine, with similar chemical properties but different biological activities due to its chirality.
1-Mesitylethanol: The corresponding alcohol derivative, which has different reactivity and applications.
1-Mesitylethylamine: A related amine with a similar structure but lacking the chiral center.
Uniqueness: ®-1-Mesitylethanamine is unique due to its chiral nature and the presence of the mesityl group, which imparts distinct steric and electronic properties. These features make it valuable in asymmetric synthesis and as a chiral ligand in catalysis. Its specific interactions with molecular targets also differentiate it from other similar compounds.
Properties
IUPAC Name |
(1R)-1-(2,4,6-trimethylphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,12H2,1-4H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIICDKJNNIEQG-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H](C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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